molecular formula C16H14N2O B2428086 1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one CAS No. 300393-11-7

1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one

Cat. No. B2428086
M. Wt: 250.301
InChI Key: WRDGMMDGYNHYCU-UHFFFAOYSA-N
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Description

“1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 300393-11-7 . It has a molecular weight of 250.3 and its molecular formula is C16H14N2O . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O/c1-11(19)12-6-4-7-14(9-12)18-10-13-5-2-3-8-15(13)16(18)17/h2-9,17H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.30 . It is typically stored at room temperature . The compound is available in powder form .

Scientific Research Applications

Synthesis and Functionalization

  • Isoindoles with functional groups like carbonyl, imino, and cyano were synthesized using 2,3-dicyanobenzaldehyde, leading to functionalized isoindoles and phthalazine derivatives. These compounds have potential applications in chemical synthesis and pharmaceutical research (Sato et al., 1990).

Corrosion Inhibition

  • Certain Schiff surfactants, similar in structure to the compound , demonstrated excellent inhibition of carbon steel corrosion in acidic environments. These findings suggest potential applications in industrial corrosion protection (Tawfik, 2015).

Medicinal Chemistry

  • Some derivatives of isoindoline, closely related to the compound , were synthesized and showed significant antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research and treatment (Sović et al., 2011).

Chemical and Structural Studies

  • Synthesis of novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles was achieved, providing insights into chemical structures and synthesis methods relevant to medicinal and organic chemistry (Khalifa et al., 2017).

Corrosion Inhibition in Acid Medium

  • Imidazole-based molecules, which include compounds structurally similar to the one , have been applied as corrosion inhibitors for carbon steel in acidic media. This has implications for industrial applications in corrosion prevention (Costa et al., 2021).

Antimicrobial Activity

  • Heterocyclic compounds synthesized from materials similar to the compound have been tested for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Wanjari, 2020).

properties

IUPAC Name

1-[3-(3-imino-1H-isoindol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)12-6-4-7-14(9-12)18-10-13-5-2-3-8-15(13)16(18)17/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDGMMDGYNHYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one

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